2-(1-Naphthyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4632-51-3 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-naphthalen-1-ylthiophene |
InChI |
InChI=1S/C14H10S/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-10H |
InChI Key |
IWNWRLUUSPDATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 1 Naphthyl Thiophene
Direct Synthesis Approaches for 2-(1-Naphthyl)thiophene Core Structure
The direct formation of the carbon-carbon bond between a naphthalene (B1677914) and a thiophene (B33073) ring is the most common and versatile approach to constructing the this compound core. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions.
Organometallic Cross-Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. Several methods have proven effective for the creation of naphthyl-thiophene linkages, each with its own set of advantages and limitations.
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this can be achieved by reacting 1-naphthylmagnesium bromide with 2-bromothiophene (B119243) in the presence of a nickel or palladium catalyst. wikipedia.org Nickel catalysts, such as Ni(dppp)Cl2, are often employed due to their high reactivity and cost-effectiveness. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. nrochemistry.com
A typical reaction would involve the slow addition of the 1-naphthyl Grignard reagent to a solution of 2-bromothiophene and the nickel catalyst. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Ni(dppp)Cl₂ | dppp | THF | 25-66 | 75-90 |
| Pd(PPh₃)₄ | PPh₃ | Toluene (B28343) | 80-110 | 80-95 |
This is an illustrative data table based on typical conditions for Kumada coupling reactions involving aryl Grignards and heteroaryl halides.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. mdpi.com The synthesis of this compound via Suzuki coupling typically involves the reaction of 1-naphthylboronic acid with 2-bromothiophene. researchgate.net This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. mdpi.com A variety of bases can be used, with aqueous solutions of sodium carbonate or potassium carbonate being common choices. The solvent system is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
The reaction is generally heated to ensure a reasonable reaction rate. The progress of the reaction is monitored, and upon completion, the product is extracted into an organic solvent and purified by chromatography or recrystallization.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 85-98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-99 |
This is an illustrative data table based on common conditions for Suzuki-Miyaura coupling of arylboronic acids with heteroaryl halides.
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could react 2-(tributylstannyl)thiophene (B31521) with 1-bromonaphthalene (B1665260) or 1-naphthylstannane with 2-bromothiophene. wikipedia.org A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts.
The reaction is typically carried out in an anhydrous, non-polar solvent such as toluene or THF, and often requires heating. The choice of palladium catalyst and ligand can significantly influence the reaction's efficiency.
| Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 70-90 |
| Pd₂(dba)₃ | P(furyl)₃ | THF | 65 | 80-95 |
This is an illustrative data table based on general conditions for Stille coupling reactions.
The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 1-naphthylzinc halide with 2-bromothiophene. Organozinc reagents are more reactive than organoboranes and organostannanes, which can lead to milder reaction conditions. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction setups.
The Murahashi coupling is a less commonly used method that involves the coupling of an organolithium reagent with an organic halide, typically catalyzed by a palladium complex. nsf.gov The high reactivity of organolithium reagents can lead to side reactions, but with careful control of reaction conditions, it can be a powerful tool for C-C bond formation. The synthesis of this compound could potentially be achieved by reacting 1-naphthyllithium with 2-iodothiophene (B115884) in the presence of a suitable palladium catalyst.
| Coupling Reaction | Organometallic Reagent | Halide | Catalyst | Solvent | Temperature (°C) |
| Negishi | 1-Naphthylzinc chloride | 2-Bromothiophene | Pd(PPh₃)₄ | THF | 25-65 |
| Murahashi | 1-Naphthyllithium | 2-Iodothiophene | Pd(dba)₂/t-Bu₃P | Toluene | 25-80 |
This is an illustrative data table based on general principles of Negishi and Murahashi coupling reactions.
Thiophene Ring Closure Reactions
An alternative to forming the C-C bond between pre-existing aromatic rings is to construct the thiophene ring onto a naphthalene precursor. Several classic thiophene syntheses can be adapted for this purpose.
One potential route is a modification of the Gewald aminothiophene synthesis . pharmaguideline.comderpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. To synthesize a derivative of this compound, one could envision starting with 1-acetylnaphthalene, a suitable active methylene (B1212753) nitrile, and sulfur. This would lead to a 2-amino-3-carboxy-substituted thiophene ring attached to the naphthalene core, which could then be further modified.
Another classical approach is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.com A 1,4-dicarbonyl precursor bearing a 1-naphthyl group at the appropriate position could be cyclized to form the desired this compound.
The Fiesselmann thiophene synthesis provides a route to substituted thiophenes from thioglycolic acid derivatives and α,β-acetylenic esters or β-chloro- or β-hydroxy-α,β-unsaturated aldehydes or ketones. nrochemistry.comresearchgate.net By employing a precursor containing a 1-naphthyl group, this methodology could potentially be adapted for the synthesis of this compound derivatives.
While these ring-closure methods offer a different strategic approach, they often require the synthesis of more complex starting materials compared to the more convergent cross-coupling strategies.
Fiesselmann Reaction Applications for Substituted Thiophenes
The Fiesselmann thiophene synthesis is a versatile method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.org The reaction proceeds through a series of base-catalyzed 1,4-conjugate additions, leading to the formation of a thioacetal intermediate, which then cyclizes to form the thiophene ring. acs.org
The scope of the Fiesselmann reaction is broad and can be extended to the synthesis of various substituted thiophenes, including those with aromatic substituents. wikipedia.org For the synthesis of a precursor to this compound, a plausible approach would involve the reaction of an appropriate naphthyl-substituted α,β-acetylenic ester with a thioglycolate. Subsequent decarboxylation and dehydroxylation steps would be necessary to yield the target compound. A variation of this synthesis starts from a cyclic β-ketoester and thioglycolic acid. wikipedia.org
A notable application of the Fiesselmann reaction is in the construction of thieno[3,2-b]thiophene (B52689) derivatives. For instance, 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates have been synthesized through the condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov This highlights the utility of the Fiesselmann reaction in building complex heterocyclic systems.
| Reactants | Reagents | Product Type | Ref. |
| α,β-acetylenic esters, thioglycolic acid derivatives | Base | 3-hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.org |
| 5- or 4-aryl-3-chlorothiophene-2-carboxylates, methyl thioglycolate | Potassium tert-butoxide | 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | nih.gov |
Gewald Reaction Derivatives and Modifications
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org
While the classical Gewald reaction is highly efficient for many substrates, aryl ketones have shown limited reactivity under standard one-pot conditions. mdpi.com To address this, modifications such as two-step, one-pot procedures have been developed to improve the yields for aryl-substituted 2-aminothiophenes. mdpi.com For instance, a method involving the portion-wise addition of sulfur over an extended reaction time has been successful for various 4-aryl-substituted 2-aminothiophene-3-carboxylates. mdpi.com
To synthesize a derivative of this compound using this method, one could envision reacting a naphthyl ketone with an α-cyanoester and sulfur. The resulting 2-aminothiophene could then be further modified, for example, by deamination, to approach the target structure. Recent advancements in the Gewald reaction include the use of mechanochemistry, which allows for a solvent-free, one-step, one-pot synthesis with aryl-alkyl ketones, offering a more sustainable approach. mdpi.comresearchgate.net
| Ketone/Aldehyde | α-Cyanoester | Other Reagents | Product | Ref. |
| Alkyl/Aryl Ketone | Ethyl Cyanoacetate | Sulfur, Base (e.g., Morpholine) | 2-Amino-3-ethoxycarbonyl-4,5-disubstituted-thiophene | wikipedia.org |
| Aryl Ketones | Malononitrile | Sulfur, Base | 2-Amino-3-cyano-4-aryl-5-substituted-thiophene | mdpi.com |
Cyclization of 1,3-Diynes for Oligothiophene Formation
The cyclization of 1,3-diynes presents a powerful strategy for the synthesis of thiophenes, particularly for the formation of oligothiophene structures. acs.org Oligothiophenes are of significant interest for their applications in organic electronics. sigmaaldrich.com Various methods have been developed for the conversion of 1,3-diynes into thiophene rings, often involving the use of a sulfur source.
One approach involves the reaction of 1,3-diynes with sodium hydrosulfide, which can proceed without a metal catalyst to yield 2,5-disubstituted thiophenes. This method is attractive for its simplicity and atom economy. To synthesize this compound, a potential route would involve the cyclization of a 1,3-diyne bearing a naphthyl group.
The synthesis of oligothiophenes can be achieved through iterative cross-coupling reactions of thiophene building blocks, which can be prepared from 1,3-diyne precursors. sigmaaldrich.comrsc.org For example, Suzuki coupling reactions are widely used for the large-scale production of functionalized oligothiophenes. sigmaaldrich.com The synthesis of α-thiophene oligomers has also been reported directly from 1,3-butadiynes. acs.org
| Starting Material | Sulfur Source | Key Transformation | Product | Ref. |
| 1,3-Diynes | Sodium Hydrosulfide | Metal-free sulfur heterocyclization | 2,5-Disubstituted Thiophenes | acs.org |
| 3,4-dibromothiophene derivatives | Bis(phenylsulfonyl)sulfide | Iterative annelation | Oligothiophene helices | unl.edu |
C-H Functionalization Polymerization Techniques
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods for the synthesis of conjugated polymers. researchgate.netnih.gov This technique involves the direct coupling of a C-H bond with a C-X bond (where X is a halogen), thereby reducing the number of synthetic steps required for monomer preparation. acs.org DArP has been successfully applied to the synthesis of a variety of thiophene-based polymers. acs.org
The polymerization of this compound using DArP would involve the repetitive C-H activation of the thiophene ring and its coupling with a dihaloaromatic comonomer, or alternatively, the polymerization of a dihalogenated this compound with an aromatic comonomer possessing activated C-H bonds. The regioselectivity of the C-H activation is a critical aspect of DArP, and significant research has been dedicated to developing catalytic systems that provide high control over the polymer's structure. researchgate.net
Nickel- and palladium-based catalysts are commonly employed in DArP of thiophene derivatives. nih.gov The choice of catalyst, ligands, base, and solvent all play a crucial role in the efficiency and selectivity of the polymerization. researchgate.net These techniques have enabled the synthesis of high-mobility conjugated polymers suitable for applications in printable electronics. acs.org
| Monomers | Catalyst System | Polymer Type | Ref. |
| Thiophene-based C-H monomer, C-X monomer | Palladium pre-catalyst, phosphine (B1218219) ligand, carboxylic acid, carbonate base | π-conjugated polymers | researchgate.net |
| Di- and tri-thiophene heteroaryls, poly(hetero)aryl halides | Nickel(II) bipyridine catalyst, lithium hexamethyldisilazide base | Cross-linked organic polymers | nih.gov |
Functionalization and Structural Modification of this compound
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, both the thiophene and naphthalene rings are susceptible to electrophilic attack. The regioselectivity of the substitution is governed by the electronic properties of the two aromatic systems and the directing effects of the substituents. The thiophene ring is generally more activated towards EAS than benzene. pearson.com
Friedel-Crafts acylation is a classic example of an EAS reaction used to introduce an acyl group onto an aromatic ring. wikipedia.org The acetylation of thiophene typically occurs with high regioselectivity at the 2-position (or the 5-position if the 2-position is occupied). This preference is due to the greater stabilization of the cationic intermediate formed upon attack at the α-position compared to the β-position. libretexts.org
For this compound, the acetylation reaction would involve the introduction of an acetyl group onto either the thiophene or the naphthalene ring. The thiophene ring, being more electron-rich, is expected to be the primary site of reaction. Within the thiophene ring, the 5-position is the most likely site for acetylation, as the 2-position is already substituted with the naphthyl group. The directing effect of the 1-naphthyl group, which is an aryl substituent, would further influence the reactivity of the available positions on the thiophene ring.
The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nrochemistry.com Milder catalysts, such as solid acids (e.g., Hβ zeolite), have also been employed for the acetylation of thiophene to improve the sustainability of the process. The precise outcome of the acetylation of this compound would depend on the specific reaction conditions, including the choice of catalyst and solvent.
| Substrate | Acylating Agent | Catalyst | Major Product Position | Ref. |
| Thiophene | Acetyl Chloride | Aluminum Chloride | 2-Acetylthiophene | nrochemistry.com |
| Thiophene | Acetic Anhydride | Hβ Zeolite | 2-Acetylthiophene |
Halogenation Strategies
Halogenation of the thiophene ring is a fundamental strategy for introducing a reactive site that can be utilized in subsequent cross-coupling reactions or other functionalizations. The position of halogenation on the thiophene ring is influenced by the electronic nature of the naphthyl substituent and the reaction conditions.
For thiophene and its derivatives, electrophilic halogenation is a common and efficient method. Reagents such as N-bromosuccinimide (NBS) are widely used for the selective bromination of thiophenes. The reaction typically proceeds readily, often at room temperature or below, and can be controlled to achieve mono- or di-bromination. The regioselectivity of the bromination is directed by the existing substituent on the thiophene ring. In the case of this compound, the position adjacent to the sulfur atom (the 5-position) is generally the most activated towards electrophilic substitution.
Table 1: Halogenation of this compound
| Reagent | Solvent | Product |
| N-Bromosuccinimide (NBS) | Acetonitrile/Dichloromethane | 2-Bromo-5-(1-naphthyl)thiophene |
The introduction of a bromine atom at the 5-position of the thiophene ring creates a key intermediate for a variety of subsequent transformations, including the Buchwald-Hartwig amination and cross-coupling reactions for the synthesis of condensed thiophene systems.
Buchwald-Hartwig Amination for Naphthyl-Thiophene Benzylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.org In the context of this compound derivatives, this methodology can be applied to a halogenated intermediate, such as 2-bromo-5-(1-naphthyl)thiophene, to introduce a benzylamine (B48309) moiety.
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can influence the scope of the reaction with respect to the amine and aryl halide coupling partners. Bidentate phosphine ligands are often effective in promoting the coupling of primary amines. wikipedia.org
A plausible synthetic route to N-benzyl-1-(5-(1-naphthyl)thiophen-2-yl)methanamine would involve the following conceptual steps:
Halogenation: Bromination of this compound at the 5-position using a reagent like N-bromosuccinimide (NBS).
Buchwald-Hartwig Amination: The resulting 2-bromo-5-(1-naphthyl)thiophene would then be subjected to a palladium-catalyzed cross-coupling reaction with benzylamine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 2-Bromo-5-(1-naphthyl)thiophene | Benzylamine | Pd(OAc)2 or Pd2(dba)3 | BINAP or Xantphos | NaOtBu or Cs2CO3 | Toluene or Dioxane |
The successful implementation of this reaction would yield a novel naphthyl-thiophene benzylamine derivative, a structural motif of interest in medicinal chemistry and materials science. The reaction conditions, particularly the choice of catalyst, ligand, and base, would need to be optimized to achieve a good yield. researchgate.net
Formation of Condensed Thiophene Systems
The synthesis of condensed thiophene systems, where the thiophene ring is fused with other aromatic rings, is a significant area of research due to the unique electronic and photophysical properties of these extended π-systems. Starting from this compound, intramolecular cyclization reactions can be employed to generate novel benzo[b]naphtho[d]thiophene derivatives.
Synthesis of Methoxy-substituted Benzo[b]naphtho[2,1-d]thiophenes
Methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes are a class of condensed thiophene systems that have been synthesized and studied for their optoelectronic properties. A key synthetic strategy for accessing these compounds is the Mallory-type photocyclization. This reaction involves the light-induced intramolecular cyclization of a stilbene-like precursor.
While not directly starting from this compound, the synthesis of these compounds illustrates a powerful method for creating fused aromatic systems containing a thiophene ring. The general approach involves the preparation of a diarylethene where one of the aryl groups is a thiophene and the other is a naphthalene derivative, with appropriate methoxy (B1213986) substituents. Upon irradiation with UV light, an intramolecular cyclization occurs, followed by oxidation to form the fully aromatic benzo[b]naphtho[2,1-d]thiophene (B1197495) system.
Generation of Naphthylbenzo[b]thiophenes
The generation of naphthylbenzo[b]thiophenes from this compound precursors represents a direct approach to forming a condensed thiophene system. This transformation can be envisioned through an intramolecular C-H activation/cyclization reaction. For this to occur, a suitable functional group must be present on the naphthyl ring that can facilitate the cyclization onto the thiophene ring, or vice-versa.
One potential strategy involves the introduction of a reactive group, such as a halogen, on the naphthyl ring in a position ortho to the thiophene substituent. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then lead to the formation of the fused ring system.
Alternatively, aryne-mediated reactions have been shown to be effective in the synthesis of benzo[b]thiophenes. nih.gov A similar strategy could potentially be adapted for the synthesis of naphthylbenzo[b]thiophenes. This would involve the in-situ generation of a naphthalyne species that could then react with a thiophene derivative to form the fused ring system.
Polymerization Mechanisms and Regioregularity Control
The polymerization of thiophene monomers is a well-established method for producing conducting and semiconducting polymers with a wide range of applications in organic electronics. The properties of these polythiophenes are highly dependent on the nature of the substituent on the thiophene ring and the regioregularity of the polymer chain.
Regioregular Polymerization of Thiophene Monomers
Regioregularity in poly(3-substituted thiophene)s refers to the specific orientation of the side chains along the polymer backbone. The three possible couplings between monomer units are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, which in turn facilitates π-π stacking and enhances charge carrier mobility.
Several synthetic methods have been developed to achieve high regioregularity, with the Grignard metathesis (GRIM) polymerization and other catalyst-transfer polycondensation methods being particularly effective. These methods typically involve the use of a nickel or palladium catalyst to control the coupling of the monomer units.
For a monomer such as this compound, where the substituent is at the 2-position, polymerization would proceed through coupling at the 5-position. If a 3-substituted-2-(1-naphthyl)thiophene monomer were used, the issue of regioregularity would become critical. The bulky naphthyl group at the 2-position would likely have a significant steric influence on the polymerization process, potentially favoring a specific coupling mode.
Table 3: Factors Influencing Regioregularity in Polythiophene Synthesis
| Factor | Influence |
| Catalyst | Nickel and palladium complexes are commonly used to control the polymerization. |
| Monomer Structure | The position and steric bulk of substituents on the thiophene ring affect the coupling. |
| Polymerization Method | Methods like GRIM and catalyst-transfer polycondensation promote high regioregularity. |
| Reaction Conditions | Temperature and solvent can also play a role in controlling the polymer structure. |
The synthesis of a regioregular poly(this compound) would be a novel material with potentially interesting electronic and optical properties due to the extended conjugation provided by the naphthyl substituent. The control of regioregularity would be paramount in maximizing the performance of this polymer in electronic devices.
Head-to-Tail (HT) Coupling in Poly(this compound) Analogues
The regioregularity of polythiophenes is a critical factor in determining their bulk properties. For poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) coupling leads to more planar backbones, enhanced π-π stacking, and consequently, improved charge carrier mobility. nih.gov In the case of 2-substituted thiophenes like this compound, the concept of regiochemistry is equally important, although the coupling patterns are different from their 3-substituted counterparts.
The polymerization of 2-substituted thiophenes can lead to three possible linkages: 2,5' (head-to-tail), 2,2' (head-to-head), and 5,5' (tail-to-tail). The presence of a bulky substituent such as the 1-naphthyl group at the 2-position introduces significant steric hindrance. This steric clash is expected to strongly disfavor head-to-head couplings, thereby promoting a highly regioregular polymer chain dominated by head-to-tail linkages. This is advantageous as a well-defined, regioregular structure is essential for achieving the desired electronic properties in the final polymer. nih.govrsc.org
Transition metal-catalyzed cross-coupling reactions, such as those employing nickel or palladium catalysts, are instrumental in controlling the regioselectivity of polymerization. nih.govnih.gov For instance, McCullough and Lowe's pioneering work on the synthesis of regioregular poly(3-alkylthiophene)s demonstrated that the choice of catalyst and reaction conditions could afford polymers with near-perfect HT coupling. nih.gov A similar strategic approach would be necessary for the polymerization of this compound, where the catalyst system must be carefully selected to overcome the steric bulk of the naphthyl group while maintaining high regioselectivity.
Catalyst Transfer Polymerization (KCTP) Approaches
Catalyst Transfer Polymerization (KCTP), particularly Kumada Catalyst-Transfer Polycondensation (KCTP), has emerged as a powerful tool for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity indices. rsc.org This chain-growth polymerization mechanism relies on the intramolecular transfer of the catalyst along the growing polymer chain. acs.org
The application of KCTP to a sterically demanding monomer like this compound is anticipated to be challenging. Research on thiophene monomers with bulky substituents has shown that steric hindrance can significantly impact the polymerization kinetics. rsc.org Specifically, bulky groups adjacent to the reactive sites can slow down both the initiation and propagation steps of the polymerization. acs.orgfigshare.com
In the context of this compound, the bulky naphthyl group is directly attached to the 2-position of the thiophene ring, which is a reactive site for polymerization. This steric hindrance would likely necessitate modified KCTP protocols. Key considerations would include:
Catalyst and Ligand Selection: The choice of the nickel or palladium catalyst and the associated ligands is critical. Bulky ligands on the catalyst can exacerbate steric clash with the monomer, while smaller, electron-rich ligands might facilitate the reaction. acs.org Computational studies have suggested that for bulky monomers, sterically unencumbered and electron-withdrawing ligands might be more effective. acs.org
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and monomer concentration would be crucial. Higher temperatures might be required to overcome the activation energy barrier imposed by the steric hindrance, but this could also lead to side reactions and a loss of control over the polymerization.
Monomer Design: The synthesis would likely involve a 2-bromo-5-magnesio- or 2-bromo-5-zinc-thiophene derivative of this compound. The reactivity of these organometallic intermediates can be influenced by additives. For instance, the use of lithium chloride (LiCl) has been shown to promote the polymerization of sterically hindered "reversed" thiophene monomers. acs.org
The table below summarizes the potential challenges and strategic approaches for the KCTP of this compound based on findings from related polythiophene systems.
| Challenge | Strategic Approach | Rationale |
| Slow initiation and propagation due to steric hindrance | Optimization of catalyst/ligand system (e.g., using less bulky, electron-withdrawing ligands) | To minimize steric repulsion between the catalyst and the bulky monomer. acs.org |
| Use of additives like LiCl | To enhance the reactivity of the organometallic monomer. acs.org | |
| Higher reaction temperatures | To provide sufficient energy to overcome the activation barrier. | |
| Potential for side reactions and loss of "living" character | Careful control of reaction conditions and monomer purity | To maintain the integrity of the chain-growth mechanism. |
| Difficulty in achieving high molecular weights | Prolonged reaction times and optimized monomer-to-initiator ratios | To allow for sufficient chain propagation despite slower kinetics. |
Despite these challenges, a successful KCTP of this compound would offer precise control over the polymer's molecular weight and architecture, enabling a systematic investigation of the structure-property relationships for this promising class of materials.
Advanced Spectroscopic and Diffractional Characterization of 2 1 Naphthyl Thiophene Structures
Vibrational and Rotational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
While specific experimental FT-IR spectra for 2-(1-Naphthyl)thiophene are not extensively detailed in the reviewed literature, the expected spectral features can be inferred from the characteristic vibrations of its core components: the thiophene (B33073) ring and the naphthalene (B1677914) ring system.
The FT-IR spectrum is anticipated to be dominated by several key vibrational modes. Aromatic C-H stretching vibrations from both the thiophene and naphthalene moieties are expected to appear in the region of 3100–3000 cm⁻¹. iosrjournals.orgglobalresearchonline.net The stretching vibrations of the carbon-carbon bonds within the aromatic rings (C=C stretching) typically manifest in the 1650–1430 cm⁻¹ range. globalresearchonline.net For 2-substituted thiophenes, characteristic ring stretching bands are observed between 1532 cm⁻¹ and 1347 cm⁻¹. iosrjournals.org
Vibrations involving the sulfur atom in the thiophene ring are also key identifiers. The C-S stretching modes for substituted thiophenes have been reported to occur in the regions of 870-879 cm⁻¹ and between 710 and 608 cm⁻¹. iosrjournals.orgresearchgate.net Furthermore, C-H in-plane bending vibrations for the thiophene ring are expected between 1300-1000 cm⁻¹, while C-H out-of-plane bending vibrations typically appear from 1000-700 cm⁻¹. iosrjournals.org The specific substitution pattern on the naphthalene ring, with its distinct number of adjacent hydrogen atoms, will also give rise to characteristic out-of-plane C-H bending bands, typically below 900 cm⁻¹. researchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy complements FT-IR by providing information on the polarizability changes in molecular vibrations. For this compound, the Raman spectrum would highlight the vibrations of the conjugated π-system. While specific experimental data for this compound is limited, analysis of related structures provides a framework for its expected spectral features.
Theoretical and experimental studies on thiophene and its derivatives show characteristic Raman-active modes. jchps.comresearchgate.net The C=C stretching vibrations within the thiophene ring are expected to produce strong Raman signals in the 1500-1625 cm⁻¹ region. jchps.com The C-C single bond stretching within the ring typically appears between 1202-1367 cm⁻¹. jchps.com The C-S stretching vibrations are also Raman active and are anticipated in the 632-706 cm⁻¹ range. jchps.com
The naphthalene moiety also contributes significantly to the Raman spectrum. Characteristic ring stretching vibrations and C-H bending modes of the naphthalene ring system would be observable. nih.gov The coupling between the thiophene and naphthalene rings through the C-C single bond would likely influence the positions and intensities of the vibrational modes of both ring systems compared to the individual, unsubstituted molecules.
Electronic Spectroscopy
Electronic spectroscopy explores the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing critical information on the electronic structure, conjugation, and photophysical properties of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound, also referred to in literature as naph(α1), is characterized by intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system formed by the thiophene and naphthalene rings. The position of the absorption maximum (λmax) is sensitive to the solvent and temperature.
| Solvent | Temperature (K) | Absorption λmax (nm) |
|---|---|---|
| Methylcyclohexane | 293 | 312 |
| Methylcyclohexane | 77 | 317 |
| Acetonitrile | 293 | 310 |
| Benzene | 293 | 315 |
Photoluminescence (PL) Emission Analysis
Upon excitation with UV light, this compound exhibits fluorescence, emitting light as the excited singlet state (S₁) returns to the ground state (S₀). The emission spectrum is typically broad and shows a mirror-image relationship with the absorption spectrum, though this is not always perfect.
The fluorescence emission maximum (λF) occurs at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift. In methylcyclohexane, the emission spectrum shows vibrational structure, which becomes more pronounced at low temperatures (77 K). researchgate.net The shape of the emission spectrum strongly resembles that of its parent α-oligothiophenes. researchgate.net Detailed photophysical studies have shown that the main deactivation pathway for the excited singlet state in solution is intersystem crossing to the triplet state, rather than fluorescence. rsc.org
| Solvent | Temperature (K) | Emission λF (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
|---|---|---|---|---|
| Methylcyclohexane | 293 | 367, 385 | 0.02 | 0.14 |
| Methylcyclohexane | 77 | 369, 387 | 0.02 | - |
| Acetonitrile | 293 | 370, 387 | 0.02 | 0.14 |
| Benzene | 293 | 373, 391 | 0.01 | 0.10 |
Triplet-Triplet Absorption Spectroscopy
Triplet-triplet (T-T) absorption spectroscopy is a powerful technique for characterizing the triplet excited state (T₁), which is often populated via intersystem crossing from the first excited singlet state (S₁). The transient T-T absorption spectrum of this compound has been investigated using laser flash photolysis.
Upon laser excitation, T₁ → Tₙ transitions are observed in the 300–700 nm region. researchgate.netresearchgate.net The spectrum typically shows two absorption bands. researchgate.netresearchgate.net The positions of these transient absorption maxima are solvent-dependent. For instance, in dioxane, the triplet absorption maxima are observed at 390 nm and 520 nm. researchgate.net In acetonitrile, the maxima are located at 400 nm and 530 nm. researchgate.net The triplet state is efficiently quenched by molecular oxygen. researchgate.net The quantum yield of triplet formation (ΦT) is significant, confirming that intersystem crossing is a major deactivation channel for the S₁ state. rsc.org
| Solvent | T-T Absorption λmax (nm) | Triplet Lifetime (τT) (µs) | Triplet Quantum Yield (ΦT) |
|---|---|---|---|
| Dioxane | 390, 520 | - | 0.89 |
| Acetonitrile | 400, 530 | 15.8 | - |
| Benzene | 405, 540 | 17.0 | 0.90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in assigning the positions of hydrogen atoms in this compound. The spectrum is characterized by distinct signals for the thiophene and naphthyl ring protons, with their chemical shifts (δ) and coupling constants (J) providing a fingerprint of the molecular structure.
The protons on the thiophene ring typically appear as a set of coupled multiplets. Due to the substitution at the 2-position, the three thiophene protons will exhibit characteristic splitting patterns. The naphthyl group introduces a more complex series of signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The proton on the C8' position of the naphthyl ring is expected to be significantly downfield-shifted due to steric compression and anisotropic effects from the nearby thiophene ring. The specific assignment of each proton is achieved through analysis of the coupling patterns (e.g., doublet, triplet, doublet of doublets) and, if necessary, two-dimensional NMR experiments like COSY (Correlation Spectroscopy). While a definitive spectrum for this compound is not publicly available, expected chemical shifts can be predicted based on known values for thiophene and 1-substituted naphthalenes. chemicalbook.comrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiophene H3 | ~7.2-7.4 | Doublet of doublets (dd) |
| Thiophene H4 | ~7.0-7.2 | Doublet of doublets (dd) |
| Thiophene H5 | ~7.4-7.6 | Doublet of doublets (dd) |
| Naphthyl H2' | ~7.5-7.7 | Multiplet (m) |
| Naphthyl H3' | ~7.4-7.6 | Multiplet (m) |
| Naphthyl H4' | ~7.4-7.6 | Multiplet (m) |
| Naphthyl H5' | ~7.8-8.0 | Multiplet (m) |
| Naphthyl H6' | ~7.4-7.6 | Multiplet (m) |
| Naphthyl H7' | ~7.4-7.6 | Multiplet (m) |
Note: These are predicted values based on analogous structures and general substituent effects. Actual values may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The aromatic region (typically 110-150 ppm) will contain signals for all 14 carbon atoms of the thiophene and naphthalene rings.
To aid in the assignment of these signals, the Attached Proton Test (APT) is a valuable technique. ceitec.cztecmag.commagritek.com The APT experiment differentiates carbon atoms based on the number of attached protons. In a typical APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons appear as positive signals, while methine (CH) and methyl (CH₃) carbons appear as negative signals. ceitec.cz This allows for the unambiguous identification of the quaternary carbons (C2, C1', C4a', C8a') and the ten CH carbons in this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts and APT Phasing for this compound
| Carbon Position | Predicted Chemical Shift (ppm) | APT Signal Phase |
|---|---|---|
| Thiophene C2 | ~140-145 | Positive (Quaternary) |
| Thiophene C3 | ~125-130 | Negative (CH) |
| Thiophene C4 | ~127-132 | Negative (CH) |
| Thiophene C5 | ~124-129 | Negative (CH) |
| Naphthyl C1' | ~132-137 | Positive (Quaternary) |
| Naphthyl C2' | ~125-130 | Negative (CH) |
| Naphthyl C3' | ~126-131 | Negative (CH) |
| Naphthyl C4' | ~122-127 | Negative (CH) |
| Naphthyl C4a' | ~133-138 | Positive (Quaternary) |
| Naphthyl C5' | ~128-133 | Negative (CH) |
| Naphthyl C6' | ~126-131 | Negative (CH) |
| Naphthyl C7' | ~125-130 | Negative (CH) |
| Naphthyl C8' | ~123-128 | Negative (CH) |
Note: These are predicted values based on analogous structures. mdpi.comoregonstate.edu Actual values may vary.
The single bond connecting the thiophene and 1-naphthyl rings is subject to restricted rotation due to steric hindrance between the sulfur atom and the "peri" hydrogen (H8') of the naphthyl group. This restricted rotation can give rise to atropisomers—stereoisomers that are stable enough to be isolated at room temperature. ulisboa.pt
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational dynamics. researchgate.netcopernicus.orgresearchgate.net At low temperatures, the rotation around the C-C single bond is slow on the NMR timescale, and if the molecule is appropriately substituted to create a chiral environment, separate signals for the two atropisomeric enantiomers may be observed. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. By analyzing the line shape of the NMR signals at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net For related N-aryl compounds, these barriers have been successfully measured using DNMR techniques. researchgate.netrsc.org This provides quantitative insight into the conformational stability and the dynamics of the interconversion between the different spatial arrangements of the molecule. nih.gov
Solid-State Characterization Techniques
While NMR provides information on the behavior of molecules in solution, X-ray diffraction techniques are essential for understanding their arrangement in the solid state, which is critical for materials science applications.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in a crystalline solid. carleton.eduscielo.br By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of every atom. carleton.edu
For this compound, an XRD analysis would provide crucial information, including:
The dihedral angle between the planes of the thiophene and naphthalene rings. This angle is a direct measure of the molecular twist caused by steric hindrance.
Intramolecular bond lengths and angles , confirming the connectivity and geometry of the molecule.
Intermolecular packing in the crystal lattice, revealing how the molecules arrange themselves. This includes identifying any π-π stacking or other non-covalent interactions that govern the solid-state structure.
Table 3: Illustrative Crystallographic Data for a Related Compound (NaT2)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.31 |
| b (Å) | 6.00 |
| c (Å) | 8.17 |
| β (°) | 96.64 |
Source: Data for 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) thin film phase, provided for illustrative purposes. aps.orguni-tuebingen.de
For applications in organic electronics, this compound would likely be used in the form of a thin film. Grazing-Incidence X-ray Diffraction (GIXRD) is a specialized surface-sensitive technique used to determine the molecular orientation and packing within these films. malvernpanalytical.com
In a GIXRD experiment, the X-ray beam strikes the sample at a very shallow angle, limiting its penetration to the near-surface region. malvernpanalytical.com This allows for the characterization of the film's structure without overwhelming interference from the underlying substrate. GIXRD studies on similar naphthyl-terminated oligothiophenes have revealed how molecular orientation is influenced by the substrate. aps.orguni-tuebingen.dedtu.dk Key findings from such studies typically describe the molecular arrangement as either:
Edge-on: The molecules stand up on the substrate, with the plane of the aromatic rings oriented nearly perpendicular to the surface.
Face-on: The molecules lie flat on the substrate, with the plane of the aromatic rings parallel to the surface. uni-tuebingen.de
The choice between these orientations is critical as it significantly impacts charge transport properties in devices like organic field-effect transistors (OFETs). In-situ GIXRD can even be used to monitor the growth of the thin film in real-time, revealing the formation of initial wetting layers and subsequent crystal growth. aps.orguni-tuebingen.deacs.org
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique extensively used to characterize the surface topography of materials at the nanoscale. azooptics.comicspicorp.com It provides three-dimensional images of a material's surface, offering detailed information about morphology, growth modes, and the presence of crystalline or amorphous phases. azooptics.com For organic semiconductor materials like this compound, AFM is crucial for understanding how thin-film processing conditions and substrate interactions influence the final surface structure, which in turn dictates electronic device performance. The technique can measure key topographical features, including surface roughness, grain size, and molecular ordering. spectraresearch.comoxinst.com
Research on closely related naphthyl-substituted oligothiophenes demonstrates the detailed insights that AFM can provide. Studies on compounds such as 2,5-bis(naphth-2-yl)thiophene (NaT), 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2), and 5,5′′-bis(naphth-2-yl)-2,2′:5′,2′′-terthiophene (NaT3) reveal a strong dependence of the film morphology on the underlying substrate. nih.govrsc.orgaps.org
For instance, the formation of nanofibers of these naphthyl end-capped oligothiophenes has been observed on muscovite (B576469) mica substrates, a phenomenon directly visualized and characterized using AFM. nih.govrsc.org The molecular orientation within these structures can be deduced, showing that fibers often grow along specific directions dictated by the substrate. nih.gov
Furthermore, the choice of substrate can control the molecular orientation within the film, a critical factor for charge transport in electronic devices. AFM, complemented by techniques like grazing incidence X-ray diffraction (GIXRD), has shown that for molecules like NaT2, the deposition on a Si/SiO2 surface results in molecules adopting a nearly vertical "edge-on" orientation. acs.orgnih.gov In contrast, when deposited on graphene, the molecules tend to lie flat in a "face-on" orientation. acs.orgnih.gov AFM imaging reveals distinct grain morphologies corresponding to these different molecular arrangements. acs.org The initial stages of film growth, such as the formation of a one to two molecular layer thick wetting layer before three-dimensional island growth, can also be characterized. aps.orgacs.org On silicon dioxide, these molecules are observed to transition from a two-dimensional layer-by-layer growth to forming three-dimensional islands after the initial wetting layer is complete. aps.org
These findings highlight how AFM can elucidate the complex interplay between molecular design, substrate interaction, and the resulting surface topography. The table below summarizes the observed morphologies for various naphthyl-substituted thiophenes on different substrates as characterized by AFM and other complementary methods.
| Compound | Substrate | Observed Morphology / Molecular Orientation |
| NaT, NaT2, NaT3 | Muscovite Mica | Formation of nanofibers with molecules in a lying-down orientation. nih.govrsc.org |
| NaT2 | Si/SiO₂ | Nearly out-of-plane ("edge-on" orientation). acs.orgnih.gov |
| NaT2 | Graphene | Predominantly lying-down ("face-on" orientation). acs.orgnih.gov |
| NaT2, NaT3 | Silicon Dioxide | Initial 2D layer-by-layer growth followed by 3D island formation. aps.org |
| NaT2, NaT3 | Horizontally Oriented MoS₂ | Formation of needle-like crystals. aps.org |
| NaT3 | Vertically Oriented MoS₂ | Tall, isolated islands. aps.org |
Computational and Theoretical Investigations of 2 1 Naphthyl Thiophene
Electronic Structure Theory Calculations
Electronic structure theory is fundamental to predicting the behavior of molecules at the quantum level. Methods range from high-accuracy ab initio calculations to more computationally efficient semi-empirical approaches. For molecules of the size of 2-(1-Naphthyl)thiophene, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) represent a balance of accuracy and computational cost.
Density Functional Theory has become a standard method for investigating the electronic structure of molecules. It is used to determine optimized geometries, electronic properties, and vibrational frequencies. DFT calculations have been widely applied to study thiophene (B33073) derivatives, providing reliable results that correlate well with experimental data.
The first step in a computational study is typically geometry optimization, which finds the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the bond lengths, bond angles, and, crucially, the dihedral angle between the planes of the thiophene and naphthalene (B1677914) rings. This angle is a key determinant of the degree of π-conjugation between the two aromatic systems. DFT calculations on similar bi-aryl systems show that the optimized geometry is often non-planar due to steric hindrance between hydrogen atoms on the two rings.
Once the geometry is optimized, a range of electronic properties can be calculated. The most important of these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). In naphthyl-thiophene systems, the HOMO is typically a π-orbital delocalized across both the thiophene and naphthalene rings.
LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). The LUMO is also typically a π*-antibonding orbital.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. It provides an estimate of the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation.
While specific DFT calculations for this compound are not extensively detailed in the surveyed literature, data from closely related thiophene derivatives provide insight into the expected values for key electronic properties.
| Parameter | Calcul |
|---|
Molecular Reactivity and Stability Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. worldwidejournals.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity and greater polarizability. mdpi.com
For this compound, the electronic structure arises from the conjugation of the electron-rich thiophene ring and the extended π-system of the naphthalene ring.
HOMO: The HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from both the thiophene and naphthalene rings. Due to the electron-donating nature of the sulfur atom's lone pairs, the HOMO density is likely to be high on the thiophene moiety.
LUMO: The LUMO will also be distributed across the π-system. The interaction between the two aromatic rings influences the energy levels of these frontier orbitals.
HOMO-LUMO Gap: The conjugation between the two rings is expected to result in a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive molecule capable of participating in charge transfer interactions. mdpi.com The precise energy of the gap dictates the wavelength of light the molecule absorbs, influencing its UV-visible spectrum. nih.gov
| Concept | Definition | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Characterizes the molecule's ability to donate electrons (nucleophilicity). Delocalized across the π-system. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Characterizes the molecule's ability to accept electrons (electrophilicity). Delocalized across the π-system. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): The most negative potential would likely be concentrated around the sulfur atom in the thiophene ring due to its lone pairs of electrons. The π-electron clouds of both the thiophene and naphthalene rings would also exhibit negative potential, making them attractive sites for electrophiles.
Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms bonded to the carbon framework, as they are less electronegative than carbon. These sites would be susceptible to interaction with nucleophiles.
The MEP map provides a clear, intuitive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis to predict reactive behavior.
Conceptual DFT Descriptors (Fukui Functions, Electrophilicity, Hardness, Softness, Transferred Charge)
Conceptual Density Functional Theory (DFT) provides a set of chemical descriptors that quantify the reactivity and selectivity of a molecule. mdpi.com These descriptors are derived from the change in energy or electron density with respect to a change in the number of electrons. semanticscholar.org
Fukui Functions (ƒ(r)): The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the system. A high value of the Fukui function at a particular atom indicates high reactivity at that site.
Global Reactivity Descriptors: These descriptors, often calculated from the energies of the HOMO and LUMO, provide a general measure of a molecule's reactivity.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is approximated as half the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). A large hardness value corresponds to a large HOMO-LUMO gap and low reactivity.
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability and reactivity. Soft molecules are more reactive than hard molecules.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character.
Transferred Charge (ΔN): This value estimates the amount of charge transferred between two interacting molecules, indicating the extent of their electronic interaction.
For this compound, the conjugated π-system suggests it would be a relatively soft molecule with a significant capacity for charge transfer in chemical reactions. Fukui function analysis would be expected to identify specific carbon atoms on both the thiophene and naphthalene rings as the most susceptible sites for electrophilic or nucleophilic attack.
| Descriptor | Definition/Approximation | Interpretation |
|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. High η implies high stability. |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. High S implies high reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | A measure of the energy lowering upon maximal electron flow from a donor. |
| Fukui Function (ƒ(r)) | ƒ(r) = (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites within a molecule for specific types of attack. |
Aromaticity Assessment (e.g., Aromaticity Index, NICS, AICD, HOSE)
Aromaticity is a key chemical property that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. Computational methods are used to quantify this property. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring (or above it) to probe the magnetic shielding induced by the π-electron current. A large negative NICS value is a hallmark of an aromatic ring, while a positive value indicates anti-aromaticity, and a value near zero suggests non-aromaticity.
This compound is composed of two well-known aromatic systems:
Thiophene: Thiophene is a classic five-membered aromatic heterocycle with 6 π-electrons, known for its significant aromatic stability. pharmaguideline.com
Naphthalene: Naphthalene is a polycyclic aromatic hydrocarbon, also highly stable due to its delocalized 10 π-electron system. samipubco.com
A computational aromaticity assessment of this compound would undoubtedly confirm the aromatic character of both the thiophene and naphthalene rings within the molecule. NICS calculations would yield negative values for both ring systems, although the degree of aromaticity might be slightly altered by the electronic interaction between the two connected rings compared to their isolated parent compounds. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structures. iosrjournals.org This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by second-order perturbation theory energy, E(2).
In this compound, NBO analysis would provide detailed insights into:
π-Conjugation: It would quantify the delocalization of π-electrons between the thiophene and naphthalene rings. This is seen through strong interactions between the π(C=C) bonding orbitals of one ring and the π*(C=C) antibonding orbitals of the other, as well as across the single bond connecting them.
Hyperconjugation: The analysis would reveal stabilizing interactions, such as those involving the lone pairs on the sulfur atom (nS) donating into adjacent antibonding σ(C-C) or π(C=C) orbitals.
Bond Character: NBO analysis would detail the hybridization and polarity of the C-S, C-C, and C-H bonds throughout the molecule.
Conformational Studies and Intermolecular Interactions
Tautomeric Equilibria in Derivatives
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. mdpi.com The most well-known type is keto-enol tautomerism. nih.gov
The parent compound, this compound, does not have the necessary functional groups to exhibit significant tautomerism. Its structure is stable and lacks mobile protons that could lead to different tautomeric forms.
However, derivatives of this compound could exhibit interesting tautomeric equilibria. For instance, if a hydroxyl group were introduced onto the thiophene or naphthalene ring adjacent to a double bond, a keto-enol equilibrium could be established. Similarly, an amino substituent could lead to imine-enamine tautomerism.
The position of the tautomeric equilibrium in such derivatives would be influenced by several factors:
Aromaticity: The equilibrium would favor the tautomer that maximizes the aromatic stabilization of the rings.
Substituent Effects: Electron-donating or electron-withdrawing groups on the rings could shift the equilibrium by stabilizing one tautomer over the other.
Solvent Effects: The polarity of the solvent can play a crucial role, as it can selectively stabilize one tautomer through intermolecular interactions like hydrogen bonding.
Computational studies would be essential to predict the relative energies of the possible tautomers and determine the favored form under different conditions.
Hydrogen Bonding and π-π Interactions
In the computational analysis of this compound, understanding the non-covalent interactions, specifically hydrogen bonding and π-π interactions, is crucial for predicting its molecular assembly and solid-state structure. While direct hydrogen bonds in the classical sense (e.g., O-H···N) are absent in the parent molecule, weak C-H···π interactions play a significant role. These are a form of hydrogen bonding where a weakly acidic C-H group interacts with the electron-rich π-system of an aromatic ring. In this compound, the hydrogen atoms on the thiophene ring can interact with the π-face of the naphthalene ring of a neighboring molecule, and vice-versa.
Computational studies on related aromatic systems, such as the 2-naphthalenethiol (B184263) dimer, have revealed that π-stacking is a dominant force in molecular aggregation. nih.gov These interactions are primarily driven by dispersion forces, which account for a significant portion of the total attractive forces, with electrostatic contributions being less pronounced. nih.gov The preferred geometry for such interactions is typically a parallel-displaced or T-shaped arrangement rather than a direct face-to-face stacking, as this minimizes Pauli repulsion between the electron clouds. For this compound, the linkage between the two aromatic systems allows for intramolecular C-H···π interactions, which can influence the molecule's preferred conformation. nih.gov
The interplay between hydrogen bonding and π-π stacking is a key area of investigation. Research has shown that the presence of hydrogen bonds can strengthen π-π stacking interactions. rsc.orghelsinki.fi This occurs because hydrogen bonding can lead to a depletion of π-electron density in the aromatic rings, which in turn enhances the stacking forces. rsc.org Theoretical calculations, often employing methods like Møller–Plesset perturbation theory (MP2), are used to quantify the binding energies of these non-covalent interactions.
A representative summary of interaction energies for different types of non-covalent bonds, as determined by computational methods in analogous aromatic systems, is presented below.
| Interaction Type | Typical System | Computational Method | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Naphthalene Dimer | SAPT / DFT | -2.5 to -5.0 |
| C-H···π | Benzene-Methane Complex | MP2 / CCSD(T) | -1.0 to -2.5 |
| S-H···π | Thiophenol Dimer | MP2 / B3LYP-D3 | -3.0 to -4.5 |
| Weak H-Bond | Naphthyl Derivatives | QM Computations | -0.5 to -3.0 nih.gov |
This table is interactive. Users can sort the columns to compare different interaction types and their corresponding energies.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
To provide a more profound and physically grounded understanding of the non-covalent interactions within this compound, researchers employ advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis.
QTAIM, developed by Richard Bader, is a powerful model that analyzes the topology of the electron density (ρ) to define chemical concepts like atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org Within this framework, a chemical bond is associated with a bond path—a line of maximum electron density linking two atomic nuclei. At a specific point along this path, known as the bond critical point (BCP), the properties of the electron density provide quantitative information about the nature of the interaction. researchgate.net For non-covalent interactions like the C-H···π and π-π stacking expected in this compound, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are characteristically small.
| QTAIM Parameter at Bond Critical Point (BCP) | Covalent Bond | Hydrogen Bond | van der Waals Interaction |
| Electron Density (ρ) | Large (>0.2 a.u.) | Intermediate (0.002-0.04 a.u.) | Small (<0.01 a.u.) |
| Laplacian of Electron Density (∇²ρ) | Large and negative | Small and positive | Small and positive |
| Total Energy Density (H(r)) | Negative | Slightly negative | Slightly positive |
This interactive table summarizes typical QTAIM parameters for different types of chemical interactions.
Complementing QTAIM, Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions in real space. nih.govchemtools.org The RDG is a dimensionless quantity derived from the electron density and its first derivative. chemtools.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. researchgate.netresearchgate.net
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values, typically colored blue in visualizations.
Weak Attractive Interactions (e.g., van der Waals, π-π stacking): Appear as spikes near zero, typically colored green.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values, typically colored red.
For this compound, RDG analysis would visually map the regions of intramolecular and intermolecular interactions. It would likely reveal extended, flat green isosurfaces between the naphthalene and thiophene rings of adjacent molecules, indicative of π-π stacking, as well as smaller regions corresponding to the weaker C-H···π interactions. nih.gov
Computational Polymer Science for Thiophene-Naphthalene Copolymers
Molecular Dynamics (MD) Simulations of Amorphous Polymeric Models
Molecular Dynamics (MD) simulations are a cornerstone of computational polymer science, providing invaluable insights into the structure-property relationships of materials like thiophene-naphthalene copolymers. These simulations are particularly crucial for understanding the morphology of amorphous polymer phases, which significantly influences macroscopic properties such as charge transport. rsc.org
The process begins with the construction of an amorphous polymer model, typically by randomly packing multiple polymer chains into a simulation box at a low density. This is followed by a multi-step equilibration protocol, which often involves high-temperature annealing and gradual cooling cycles (simulated annealing) to allow the system to explore various conformations and settle into a realistic, glassy state at the desired temperature and pressure.
Electronic Excited State Calculations in Disordered Systems
Understanding the behavior of electronic excited states is fundamental to designing effective organic electronic devices. For disordered systems like amorphous thiophene-naphthalene copolymers, computational methods are employed to calculate the properties of these states. The geometries of oligomers or polymer segments are often extracted from MD simulations to provide realistic, disordered structural models.
High-level ab initio methods, such as the second-order algebraic-diagrammatic construction (ADC(2)) and equation-of-motion coupled-cluster (EOM-CC) techniques, are used to accurately predict excited state energies and characteristics for smaller model systems like thiophene. researchgate.net For larger copolymer fragments, Time-Dependent Density Functional Theory (TDDFT) is a more computationally feasible approach. mdpi.com
These calculations reveal the nature of the low-lying excited states. In donor-acceptor copolymers, which can be formed by pairing thiophene (donor) with naphthalene-diimide (acceptor) units, the lowest excited state often has significant charge-transfer (CT) character, where an electron moves from the donor unit to the acceptor unit upon photoexcitation. lu.se Higher energy states may be more delocalized π-π* transitions. lu.se Key parameters derived from these calculations include the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the reorganization energy (λ), which quantifies the geometric relaxation upon charge transfer. osti.gov These parameters are vital for understanding photophysical processes and for predicting charge mobility within the polymer. osti.gov
Machine Learning Approaches for Structure-Property Relationships
The vast chemical space of possible thiophene-naphthalene copolymers makes exhaustive computational screening via traditional quantum mechanical methods impractical. Machine learning (ML) offers a powerful alternative for accelerating the discovery of new materials by learning complex structure-property relationships from existing data. mdpi.com
In this paradigm, a dataset is first generated using methods like MD simulations and DFT calculations for a diverse set of copolymer structures. boisestate.edu This dataset contains structural descriptors (features) and their corresponding target properties. The features can range from simple compositional information (e.g., ratio of thiophene to naphthalene units) to more sophisticated descriptors derived from the molecular graph or the 3D structure, such as radial distribution functions or electronic orbital overlaps. boisestate.edunih.gov The target properties are typically those relevant to device performance, such as bandgap, charge carrier mobility, or exciton (B1674681) binding energy.
Structure Property Relationships in 2 1 Naphthyl Thiophene and Its Derivatives
Electronic Structure and Optical Properties Correlation
The electronic and optical properties of π-conjugated molecules like 2-(1-Naphthyl)thiophene are governed by the arrangement of their molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the band gap, dictates the wavelength of light the molecule absorbs and emits, and is a key parameter in determining its suitability for various optoelectronic applications.
The extent of π-conjugation in this compound is highly dependent on the dihedral angle between the naphthyl and thiophene (B33073) rings. A more planar conformation allows for greater overlap of the p-orbitals, leading to a more delocalized π-electron system. This extended conjugation typically results in a smaller HOMO-LUMO gap, which in turn leads to a red-shift in the absorption and emission spectra.
In the closely related compound N-(2-Thienylmethylene)naphthalen-1-amine, the dihedral angle between the thiophene and 1-naphthyl rings is reported to be 31.42 (11)°. nih.gov Similarly, for 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2), a quasi-planar conformation is observed at ambient conditions, with a small dihedral angle of 3.75(7)° between the naphthyl and thiophene moieties. sdu.dk This near-planarity is crucial for efficient π-conjugation along the molecular backbone. However, factors such as steric hindrance from bulky substituents or intermolecular interactions in the solid state can induce twisting, thereby disrupting the π-conjugation and altering the electronic properties. For instance, positional isomers of thiophene-based chromophores demonstrate that a more planar para-isomer exhibits the most intense UV-vis absorption and the highest photoluminescence quantum yield due to its extended π-conjugated system compared to the more sterically hindered ortho and meta isomers. nih.gov The twisting of thiophene rings out of planarity due to steric repulsion can lead to a loss of extended π-conjugation and a reduction in desirable electronic properties. rsc.org
The electronic properties of this compound can be systematically tuned by chemical modification, a process often referred to as band gap engineering. This is typically achieved by introducing electron-donating (EDG) or electron-withdrawing (EWG) substituents onto the thiophene or naphthalene (B1677914) rings.
Attaching an EDG, such as an alkoxy or amino group, will generally raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the band gap. Conversely, an EWG, such as a nitro or cyano group, will lower the energy of both the HOMO and LUMO, but with a more pronounced effect on the LUMO, also resulting in a smaller band gap. nih.gov Theoretical studies on linearly fused napthadithiophene (NDT) molecules have shown that the energy and distribution of electron density on the frontier molecular orbitals are strongly influenced by the substitution of EWGs and EDGs, which in turn alters the absorption spectrum. nih.gov
The strategic placement of substituents can therefore be used to fine-tune the HOMO and LUMO energy levels to match the requirements of specific applications, such as aligning the energy levels with those of other materials in a solar cell for efficient charge transfer. For instance, in a series of thiophene-based polymers, the introduction of an electron-withdrawing -Br substituent resulted in a decrease in the energy gap, while an ethynyl (B1212043) fragment in the same position caused a more significant red shift in the maximum absorbance wavelength and a further decrease in the energy gap. mdpi.com
The following table summarizes the calculated HOMO, LUMO, and band gap energies for a reference thiophene polymer and its derivatives, illustrating the principles of band gap engineering.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| DTT-T1 | ~-5.15 | - | ~1.58 |
| DTT-T2 | ~-5.20 | - | ~1.61 |
| PBEHTT | - | - | 1.28 |
| PTBEHT | - | - | 1.20 |
Data compiled from related thiophene polymer systems to illustrate band gap engineering principles. researchgate.nettue.nl
The photophysical properties of this compound, such as its fluorescence quantum yield (ΦF) and excited-state lifetime, are critical for its use in applications like organic light-emitting diodes (OLEDs). The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
For thiophene-based materials, fluorescence quantum yields can be limited due to factors such as the "heavy atom effect" of the sulfur atom, which can promote intersystem crossing to the triplet state, and aggregation-induced quenching in the solid state. rsc.org However, strategic molecular design can lead to highly emissive materials. For example, a donor-π-acceptor (D-π-A) type compound incorporating triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-conjugated linker exhibited a high solution fluorescence quantum yield of 86% and a solid-state quantum yield of 41%. beilstein-journals.org
Influence of Substituent Effects on Electronic and Optical Behavior
Computational studies on thiophene–pyrrole-based π-conjugated oligomers have shown that the properties of the oligomers are dependent on the positions of the substituents, for both electron-donating and -withdrawing groups. researchgate.net For example, the presence of an intramolecular S···O interaction can lead to a more planar structure, which in turn is associated with a reduction in excitation energies. researchgate.net
In a theoretical study of napthadithiophene derivatives, it was found that an unsubstituted NDT molecule possesses a high hole mobility, suggesting its potential as a p-type semiconductor. nih.gov The introduction of a CCH substituent led to a higher electron mobility, while a C2H5 substituent resulted in ambipolar behavior with both hole and electron mobility. nih.gov These findings highlight the power of substituents to not only tune the optical properties but also to control the charge transport characteristics of the material. A computational investigation into the substituent effect on naphthalene and azulene (B44059) also demonstrated that the electronic properties are significantly affected by the addition of methyl, fluoride, and chloride substituents. iau.ir
Thin Film Morphology and Optoelectronic Device Performance Correlations
In the solid state, π-conjugated molecules like this compound can self-assemble into ordered structures, which can be either crystalline or amorphous. Crystalline domains with well-defined molecular packing are generally desirable for efficient charge transport. The charge transport mechanism in such materials is often described by a hopping model, where charge carriers (electrons or holes) "hop" between adjacent molecules. The rate of hopping is highly sensitive to the intermolecular distance and the relative orientation of the molecules, which determines the electronic coupling between them.
For naphthyl end-capped oligothiophenes like NaT2, the molecules tend to adopt a herringbone packing motif in the crystal structure. desy.de This type of packing is common for many organic semiconductors and can facilitate efficient two-dimensional charge transport. The crystal structure and orientation of NaT2 thin films have been shown to be highly dependent on the underlying substrate. acs.org For instance, on a graphene surface, the molecules predominantly adopt a "face-on" orientation (lying down), while on a Si/SiO2 surface, they tend to have an "edge-on" orientation (standing up). acs.org This control over molecular orientation is critical, as it determines the direction of optimal charge transport.
The mechanism of charge transport in polymer-modified electrodes has been investigated, revealing that it can involve both physical diffusion of the electroactive species and an electron-transfer component. utexas.edu The relative contributions of these mechanisms depend on the specific material and its environment. In a metal-organic framework based on naphthalenediimide derivatives, efficient charge transport was achieved through limited π–π interactions between adjacent naphthyl carbon atoms, highlighting the importance of specific intermolecular contacts. rsc.org
Film-Substrate Interactions and Microstructure Formation
The orientation of naphthyl-terminated oligothiophenes can be precisely controlled by the choice of the substrate material. Research has demonstrated that these molecules tend to adopt an "edge-on" orientation, where the molecules stand up on the substrate, when deposited on materials like silicon dioxide (SiO₂) or vertically oriented molybdenum disulfide (MoS₂). In contrast, a "face-on" orientation, where the molecules lie flat, is observed on horizontally oriented MoS₂. This substrate-dependent orientation allows for the tuning of properties such as optical absorption.
Furthermore, the interaction with the substrate can steer the crystallization of these materials into well-defined microstructures. For instance, on muscovite (B576469) mica, naphthyl end-capped oligothiophenes have been shown to form crystalline nanofibers. The growth of these fibers is often aligned along specific directions of the substrate, leading to a significant anisotropy in the film. This alignment can be further enhanced by chemical modifications of the molecule, such as methoxy-functionalization, which promotes more extensive crystallization into aligned fibers. The ability to control the microstructure through substrate selection and molecular engineering is a key strategy for optimizing the performance of devices based on these materials.
Table 1: Influence of Substrate on the Molecular Orientation of Naphthyl-Terminated Thiophenes
| Substrate Material | Predominant Molecular Orientation | Resulting Microstructure |
| Silicon Dioxide (SiO₂) | Edge-on (standing up) | Polycrystalline film |
| Vertically Oriented MoS₂ | Edge-on (standing up) | Tall, isolated islands |
| Horizontally Oriented MoS₂ | Face-on (lying flat) | Needle-like crystals |
| Muscovite Mica | Face-on (lying flat) | Aligned nanofibers |
Stability and Durability in Advanced Materials Applications
The long-term stability and durability of organic semiconductors are critical for their successful implementation in commercial applications. For this compound and related compounds, several factors can influence their operational lifetime and resilience to environmental stressors.
One of the key advantages of using naphthyl end-caps on oligothiophenes is the enhanced stability it can impart. The bulky naphthyl groups can sterically hinder unwanted side reactions, such as polymerization, which can degrade the semiconductor and lead to device failure. This inherent molecular stability is a crucial starting point for creating robust devices.
However, like many organic materials, thiophene-based semiconductors can be susceptible to degradation in the presence of oxygen and moisture. A primary degradation mechanism in p-type thiophene-based organic electrochemical transistors involves the reaction of dissolved oxygen at the interface between the organic semiconductor and the metallic electrodes, particularly under reductive potentials. This reaction can generate reactive oxygen species that damage the conjugated backbone of the thiophene molecules, disrupting charge transport.
To mitigate these degradation pathways and enhance device durability, several strategies can be employed. These include the encapsulation of the device to create a barrier against oxygen and moisture, the use of non-catalytic electrode materials to suppress detrimental electrochemical reactions, and the careful control of the device's operating voltages to avoid potentials that accelerate degradation.
The operational stability of devices employing stable thiophene-based semiconductors can be quite high. For instance, organic thin-film transistors (OTFTs) based on thiophene-anthracene oligomers, which share structural similarities with naphthyl-thiophenes, have demonstrated remarkable stability with minimal performance degradation after thousands of operational cycles in ambient conditions. Conversely, the stability can be highly dependent on the film's morphology; ultrathin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a related compound, have shown a rapid decrease in charge-carrier mobility, which can be slowed by in-situ encapsulation. This highlights the importance of both molecular design and device engineering in achieving long-term stability.
Table 2: Representative Stability Data for Thiophene-Based Organic Transistors
| Device Type / Material | Test Conditions | Performance Metric | Change After Testing |
| OTFT / Thiophene-Anthracene Oligomer | Continuous operation in air for ~2960 double scans of gate voltage | On/Off Current Ratio | Little to no drop in performance |
| Ultrathin Film DNTT OTFT | 12 hours in vacuum | Charge-Carrier Mobility | Rapid decrease |
| Encapsulated Ultrathin Film DNTT OTFT | 12 hours in vacuum | Charge-Carrier Mobility | Slower degradation compared to unencapsulated device |
Applications of 2 1 Naphthyl Thiophene in Advanced Materials Science and Optoelectronics
Organic Electronic Devices
The integration of both naphthalene (B1677914) and thiophene (B33073) units into single molecular or polymeric systems is a key strategy in designing next-generation organic electronic devices. While 2-(1-Naphthyl)thiophene itself is a foundational structure, its core principles are evident in more complex materials developed for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
Naphthalene and thiophene are cornerstone components in the architecture of materials for OLEDs. Naphthalene, an acene with a wide bandgap, is a frequently used building block for constructing materials that emit blue light, a crucial component for full-color displays. mdpi.com Thiophene and its fused-ring derivatives, like thienothiophene, are prized for their electron-rich nature, making them excellent π-conjugated linkers in donor-π-acceptor (D-π-A) type fluorophores. beilstein-journals.orgbeilstein-archives.org These systems facilitate efficient intramolecular energy transfer, which is essential for high-performance emitters. beilstein-archives.org
In one such design, a D-π-A compound using triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene (B52689) core as the π-spacer demonstrated high quantum yields and was successfully fabricated into a solution-processed OLED. beilstein-journals.org Another strategy involves incorporating thiophene units as π-bridges in materials based on 5,6-difluorobenzo[c] elsevierpure.comresearchgate.netnih.govthiadiazole, which has led to a significant red-shift in emission, pushing it into the deep-red and near-infrared regions. frontiersin.org Although direct applications of this compound in OLEDs are not extensively documented, its structure embodies the synergistic combination of moieties that have proven successful in creating advanced emissive materials.
Organic Field-Effect Transistors (OFETs)
High-performance semiconductors for OFETs often rely on materials that can self-assemble into well-ordered thin films to facilitate efficient charge transport. Oligothiophenes and linearly fused polycyclic aromatic compounds are among the most promising classes of materials in this field. pkusz.edu.cn The combination of thiophene with larger aromatic systems, such as anthracene (B1667546) (a structural relative of naphthalene), has yielded novel semiconductors with high field-effect mobilities and significantly improved environmental stability compared to benchmarks like pentacene. pkusz.edu.cn
For example, semiconductors based on thiophene-anthracene oligomers have achieved mobilities as high as 0.50 cm²/Vs with on/off ratios exceeding 10⁷. pkusz.edu.cn Furthermore, the introduction of thiophene units into arylenediimide structures has been explored to create n-channel OFETs, which are essential for developing complementary logic circuits. nih.gov These studies demonstrate that the strategic combination of thiophene with stable, planar aromatic cores like naphthalene is a viable approach to designing robust, high-mobility organic semiconductors suitable for flexible electronics. pkusz.edu.cn
| Related OFET Material | Mobility (cm²/Vs) | On/Off Ratio | Key Feature |
| Thiophene-Anthracene Oligomer | Up to 0.50 | > 10⁷ | High stability and mobility at low deposition temperatures. pkusz.edu.cn |
| Arylene diimide-oligothiophene | Up to 0.35 | - | n-type semiconductor for complementary circuits. nih.gov |
| Naphthodithieno[3,2-b]thiophene | Up to 0.22 | - | Excellent water stability for biosensor applications. researchgate.net |
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, the design of low bandgap polymers that can efficiently harvest photons from the solar spectrum is a primary goal. One successful strategy involves creating conjugated polymers with alternating donor and acceptor units. Researchers have synthesized and characterized new conjugated polymers incorporating 1,5-bis(2-hexyldecyloxy)naphthalene (a donor) and thiophene units with the acceptor benzothiadiazole. spiedigitallibrary.org
Two polymers, designated JC5 (with a single thiophene) and JC6 (with bithiophene), were developed. These materials absorb light in the visible spectrum from 400 to 700 nm. spiedigitallibrary.org When tested in photovoltaic devices, the polymer with the bithiophene linker (JC6) showed a significantly higher power conversion efficiency than the one with a single thiophene unit, highlighting the importance of the π-conjugated system's structure. spiedigitallibrary.org
| Polymer | Structure Feature | Efficiency (%) | Bandgap (eV) |
| JC5 | Naphthalene, Single Thiophene, Benzothiadiazole | 0.005 | 1.86 |
| JC6 | Naphthalene, Bithiophene, Benzothiadiazole | 0.6 | 1.75 |
Advanced Sensor Technologies
The unique photophysical properties of molecules combining naphthalene and thiophene moieties make them excellent candidates for chemosensors. These systems can be engineered to exhibit changes in their fluorescence or absorption spectra upon binding with specific ions or molecules.
A naphthalene-thiophene hybrid molecule, (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one, was shown to function as a molecular AND logic gate. Its fluorescence is only activated in the presence of two distinct chemical inputs: zinc (Zn²⁺) and acetate (B1210297) (OAc⁻) ions. This type of response is highly valuable for developing sophisticated sensors and smart materials.
In another application, a thiophene-functionalized naphthalene diimide (NDI-Th) was synthesized for the sensitive detection of nitroaromatic compounds (NACs), which are common explosives. niscpr.res.in The NDI-Th conjugate acts as a fluorescent sensor that is selectively "turned off" or quenched in the presence of 2,4-dinitrophenol (B41442) (DNP) and 2,4-trinitrophenol (TNP), with extremely low limits of detection. niscpr.res.in Similarly, thiophene-appended benzothiazole (B30560) compounds have been developed for the ratiometric detection of copper (Cu²⁺) and cadmium (Cd²⁺) ions. nih.gov
| Sensor System | Target Analyte(s) | Limit of Detection (LOD) | Sensing Principle |
| NDI-Th | 2,4-dinitrophenol (DNP) | 4.74 x 10⁻⁸ M | Fluorescence Quenching niscpr.res.in |
| NDI-Th | 2,4-trinitrophenol (TNP) | 7.60 x 10⁻⁸ M | Fluorescence Quenching niscpr.res.in |
| Naphthalene-thiophene hybrid | Zn²⁺ and OAc⁻ | - | Fluorescence "Turn-On" (AND Logic) |
| Thiophene-appended benzothiazole | Cu²⁺, Cd²⁺ | - | Ratiometric Detection nih.gov |
Porphyrinoid Systems as New Building Blocks
Porphyrins and their synthetic analogues, porphyrinoids, are macrocyclic compounds with unique aromatic and coordination properties that make them vital in everything from biological processes to materials science. researchgate.net A groundbreaking study demonstrated the use of this compound as a novel building block to create a modified porphyrinoid. elsevierpure.comresearchgate.net
In this work, two pyrrole (B145914) moieties and one meso-carbon of a traditional porphyrin structure were replaced with the this compound unit. elsevierpure.comresearchgate.net This "premodification" method resulted in the first synthesis of a meso-fused carbaporphyrin. The resulting macrocycle exhibits a global π-conjugation pathway that alters the local aromaticity of the naphthalene ring. elsevierpure.com The aromatic nature of this new system was confirmed through NMR spectroscopy and theoretical calculations. elsevierpure.comresearchgate.net Furthermore, this novel meso-fused carbaporphyrin was shown to successfully coordinate with a Palladium(II) ion, forming a square planar complex, which opens up possibilities for its use in catalysis and materials science. elsevierpure.comresearchgate.net
Photochemical Material Science Applications
The combination of naphthalene and thiophene units has also been exploited in the field of photochemical materials, particularly for applications in data storage and material stabilization.
A photochromic diarylethene compound was synthesized containing both a naphthalene and a thiophene moiety. researchgate.net This molecule exhibits reversible color change: it is colorless in its open form but turns red upon irradiation with 297 nm UV light, corresponding to a closed-ring isomer with an absorption maximum at 503 nm. researchgate.net This switching behavior, which also modulates the material's fluorescence, was successfully used for polarization optical recording, demonstrating its potential for high-density optical data storage. researchgate.net
In a different application, thiophene derivatives have been investigated as photostabilizers for polymers like poly(vinyl chloride) (PVC). researchgate.netksu.edu.sa When added to PVC films, these compounds reduce the rate of photodegradation caused by UV light exposure. researchgate.net The stabilization mechanism is believed to involve the direct absorption of harmful UV radiation by the thiophene additive, which then dissipates the energy as heat, thereby protecting the polymer backbone from damage. researchgate.netksu.edu.sa
Reference Standards in Analytical Chemistry (e.g., for Fossil Fuels)
In the realm of analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures like fossil fuels, the use of pure chemical compounds as reference standards is crucial for the accurate identification and quantification of various components. This compound serves as such a reference standard, especially for the detection of aromatic sulfur compounds in petroleum and coal-derived products.
Fossil fuels are known to contain a wide variety of organic sulfur compounds, which can have significant impacts on fuel quality, environmental emissions, and refining processes. The identification of these sulfur-containing molecules is a key analytical challenge. The presence of compounds like alkyl-phenylthiophene and propyl naphthyl sulfide (B99878) has been identified in coal extracts, highlighting the importance of having appropriate standards for their detection.
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used for the detailed molecular characterization of fossil fuels. In these analyses, reference standards like this compound are used to:
Confirm the identity of unknown peaks in a chromatogram by comparing retention times and mass spectra.
Quantify the concentration of specific sulfur compounds or classes of compounds within a sample.
The structural similarity of this compound to various polycyclic aromatic sulfur hydrocarbons (PASHs) found in crude oil and other fossil fuels makes it an invaluable tool for researchers in geochemistry and environmental science.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Complex Architectures
While established methods exist for the synthesis of thiophene (B33073) derivatives, the future lies in developing more efficient and versatile synthetic routes to create complex, multi-functional architectures based on the 2-(1-Naphthyl)thiophene core. Current synthetic strategies often involve classical methods like the Paal–Knorr and Gewald reactions for the thiophene ring formation. nih.gov Future work will likely focus on multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. fardapaper.ir This approach, particularly using precursors like 2-naphthol, offers a pathway to rapidly generate diverse libraries of this compound derivatives with varied functionalities. fardapaper.ir
Furthermore, advancements in cross-coupling reactions and C-H activation methodologies will enable more precise and controlled modifications of the naphthyl and thiophene rings. These techniques could be used to introduce a wide range of functional groups, leading to the creation of sophisticated polymers and dendrimers. The goal is to move beyond simple derivatives to construct highly tailored macromolecules with specific electronic, optical, and physical properties for advanced applications.
Integration of Advanced Computational Modeling with Experimental Research
The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in materials science. Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the structural, electronic, and optical properties of molecules like this compound before they are synthesized. researchgate.net These computational studies can elucidate relationships between molecular structure and material properties, guiding the design of new compounds with desired characteristics. researchgate.netmdpi.com
Future research will see a deeper integration of these computational techniques. For example, molecular dynamics and machine learning approaches can be used to predict the bulk properties of materials derived from this compound, such as their morphology in thin films or their charge transport characteristics in electronic devices. nih.gov By simulating molecular interactions and predicting outcomes, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new high-performance materials and reducing experimental costs. mdpi.com
Rational Design Principles for High-Performance Materials
The concept of rational design, where molecular structures are purposefully engineered to achieve specific functions, is central to the future of materials based on this compound. The inherent properties of this compound—a blend of the electron-donating thiophene and the rigid, aromatic naphthalene (B1677914)—make it an excellent building block for organic electronics. researchgate.netresearchgate.net
By applying rational design principles, researchers can manipulate the electronic properties of the molecule to create materials for specific applications. For instance, by strategically adding electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be tuned for efficient charge injection and transport in Organic Light-Emitting Diodes (OLEDs) or for optimizing light absorption in organic solar cells. researchgate.netrsc.org This design-led approach has already shown success in developing dibenzothiophene-based host materials for PHOLEDs and conjugated polymers for solar cells. researchgate.netrsc.orgrsc.org Future efforts will focus on creating a comprehensive set of design rules to precisely control the optoelectronic and physical properties of materials derived from the this compound scaffold.
Interdisciplinary Research within Materials Science
The versatility of the this compound scaffold makes it a prime candidate for interdisciplinary research, bridging fields such as chemistry, physics, engineering, and biology. youtube.com The unique photophysical properties of its derivatives could be exploited in the development of novel sensors and bio-imaging agents. niscpr.res.in For example, functionalized this compound molecules could be designed to bind to specific biomolecules, with their fluorescence signaling the binding event.
In the realm of organic electronics, collaboration between synthetic chemists and device engineers is essential to translate the promising properties of new materials into functional devices like flexible displays, wearable sensors, and efficient solar panels. researchgate.net Furthermore, the inherent biocompatibility of some thiophene-based compounds opens up possibilities in biomedical applications, where these materials could be used in tissue engineering or as components of implantable electronic devices. nih.gov This cross-pollination of ideas and expertise from different scientific disciplines will be a key driver of innovation. youtube.com
High-Throughput Methodologies for Material Discovery
To accelerate the pace of discovery, high-throughput methodologies will become increasingly important. These approaches involve the rapid synthesis and screening of large libraries of compounds to identify materials with desired properties. Drawing inspiration from the pharmaceutical industry, where high-throughput screening is a staple of drug discovery, materials scientists can adopt similar strategies. nih.govacs.org
This can involve combinatorial synthesis techniques to quickly generate a wide array of this compound derivatives. These libraries can then be subjected to automated screening for key properties such as fluorescence, conductivity, and thermal stability. In parallel, high-throughput virtual screening, using the computational models discussed earlier, can analyze thousands of potential structures in silico, identifying the most promising candidates for synthesis and experimental validation. nih.gov This combination of rapid synthesis and screening will significantly shorten the development cycle for new materials.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-(1-Naphthyl)thiophene, and how can reaction conditions be optimized for yield and purity?
Answer: this compound is typically synthesized via Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, between halogenated thiophene derivatives and naphthyl boronic acids or stannanes. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance reactivity .
- Solvent selection : Toluene or THF under inert conditions to prevent oxidation.
- Temperature : 80–110°C for 12–24 hours to ensure complete coupling .
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients. Validate purity via HPLC (>98%) and NMR (absence of residual coupling agents) .
Q. Q2. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to characterize this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry by analyzing aromatic proton splitting patterns (e.g., coupling constants between thiophene and naphthyl protons) and carbon chemical shifts (distinctive signals for sulfur-adjacent carbons) .
- FTIR : Identify C–S (∼680 cm⁻¹) and C=C (∼1600 cm⁻¹) stretching vibrations.
- Mass spectrometry (HRMS) : Use ESI-TOF to verify molecular ion peaks ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. Q3. How does the electronic structure of this compound influence its performance in organic photovoltaic (OPV) devices?
Answer: The planar naphthyl-thiophene backbone enhances π-conjugation, reducing bandgap (∼2.1–2.4 eV) and improving charge transport. Key evaluations include:
- DFT calculations : Map HOMO/LUMO levels to predict electron affinity and ionization potential .
- Device testing : Fabricate bulk heterojunction solar cells with PCBM acceptors; measure PCE (power conversion efficiency) and EQE (external quantum efficiency) under AM1.5G illumination .
- Transient absorption spectroscopy : Quantify exciton diffusion lengths (>50 nm ideal) .
Q. Q4. What methodologies are recommended for resolving contradictions in toxicological data for this compound derivatives?
Answer: Conflicting toxicity results (e.g., hepatic vs. renal effects) require:
- Dose-response analysis : Establish NOAEL/LOAEL using OECD guidelines for acute oral toxicity (e.g., OECD 423) .
- In vitro-in vivo correlation : Compare cytotoxicity (HepG2/HEK293 cells) with rodent studies (28-day repeated-dose) .
- Risk of bias assessment : Use tools like SYRCLE’s RoB to evaluate study design flaws (e.g., sample size, blinding) .
Q. Q5. How can computational modeling guide the design of this compound-based sensors for environmental pollutants?
Answer:
- Molecular docking : Simulate interactions with target analytes (e.g., heavy metals, VOCs) using AutoDock Vina. Prioritize derivatives with binding energies <−6 kcal/mol .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with sensitivity/selectivity .
- Experimental validation : Test sensor response via cyclic voltammetry or fluorescence quenching in spiked environmental samples .
Methodological Challenges
Q. Q6. What strategies mitigate side reactions during the functionalization of this compound (e.g., bromination or nitration)?
Answer:
- Regioselective bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to favor substitution at the thiophene’s α-position .
- Nitration : Employ fuming HNO₃/H₂SO₄ at −10°C to prevent over-nitration. Monitor via TLC and quench with ice .
- Side-product removal : Employ recrystallization from ethanol/water mixtures to isolate pure mono-substituted derivatives .
Q. Q7. How can researchers validate the environmental stability of this compound under UV exposure and oxidative conditions?
Answer:
- Accelerated degradation studies : Expose thin films to UV light (365 nm, 100 mW/cm²) in a weathering chamber. Monitor decomposition via UV-Vis absorbance decay over 500 hours .
- HPLC-MS analysis : Identify degradation products (e.g., sulfoxides or naphthoquinones) and propose degradation pathways .
- Oxidative stability : Use cyclic voltammetry to measure oxidation potentials; correlate with DFT-predicted HOMO levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
